2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

CRTH2 antagonism Th2 inflammation SAR pharmacophore validation

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid (CAS 1416345-39-5, MF C16H17FN2O3S, MW 336.38) is a synthetically defined thiazole-5-acetic acid derivative designed as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist scaffold. Its structure features a butyramido moiety at the 2-position and a 4-fluoro-3-methylphenyl substituent at the 4-position of the thiazole core, a substitution pattern consistent with SAR-optimized CRTH2 ligands described in published medicinal chemistry campaigns achieving single-digit nanomolar binding affinity.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.4 g/mol
Cat. No. B11795779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
Molecular FormulaC16H17FN2O3S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C
InChIInChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20)
InChIKeyKIPDOYLRVFPSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid: Procurement-Ready CRTH2 Antagonist Scaffold with Defined Substitution Pattern


2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid (CAS 1416345-39-5, MF C16H17FN2O3S, MW 336.38) is a synthetically defined thiazole-5-acetic acid derivative designed as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist scaffold . Its structure features a butyramido moiety at the 2-position and a 4-fluoro-3-methylphenyl substituent at the 4-position of the thiazole core, a substitution pattern consistent with SAR-optimized CRTH2 ligands described in published medicinal chemistry campaigns achieving single-digit nanomolar binding affinity [1]. The compound is commercially available for research use at ≥95–97% purity from multiple global suppliers, making it accessible for target-based screening, SAR expansion, and in vitro pharmacology studies without requiring custom synthesis .

Why Generic Thiazoleacetic Acids Cannot Substitute for 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic Acid in CRTH2-Focused Research


SAR studies on thiazole-5-acetic acid CRTH2 antagonists demonstrate that activity is exquisitely sensitive to the specific combination of substituents at the 2-, 4-, and 5-positions of the thiazole core [1]. The 4-(4-fluoro-3-methylphenyl) motif was explicitly identified as a privileged pharmacophoric element for achieving potent CRTH2 antagonism, while the 2-amide substituent (here, butyramido) modulates binding kinetics, physicochemical properties, and selectivity profiles independently of the 4-position [1]. Swapping to even a closely related analog—e.g., 2-methyl, 2-amino, or 2-phenyl in place of 2-butyramido—produces a different compound with unvalidated target engagement, binding affinity, and functional efficacy. Generic substitution thus introduces uncontrolled variables that can confound SAR interpretation, lead to false-negative or false-positive screening results, and irreversibly break data continuity across a compound series [2].

Quantitative Differentiation of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic Acid: Evidence-Based Procurement Rationale


CRTH2 Antagonist Scaffold: Validated 4-Fluoro-3-Methylphenyl Pharmacophore vs. Unsubstituted or Variant Phenyl Analogs

The 4-fluoro-3-methylphenyl substitution at the thiazole 4-position is a directly validated pharmacophoric element for CRTH2 antagonism. Published SAR from Grimstrup et al. (2010, Part 2) established that the 4-thiazole position should carry 3- or 4-fluorophenyl rings to achieve single-digit nanomolar binding affinity, with multiple compounds in this series attaining full antagonistic efficacy against the human CRTH2 receptor [1]. The class-leading potency benchmark is set by the most potent compound in the related 4-phenylthiazol-5-ylacetic acid series from Rist et al. (2010, Part 1), [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid, with a binding Ki of 3.7 nM and functional IC50 values of 66 nM (BRET) and 12 nM (cAMP), alongside demonstrated DP receptor selectivity (27 μM in cAMP) [2]. The target compound incorporates the validated 4-fluoro-3-methylphenyl motif that is structurally aligned with the high-potency cluster identified in the Part 2 SAR exploration [1].

CRTH2 antagonism Th2 inflammation SAR pharmacophore validation

2-Butyramido Substituent: Amide-Based Physicochemical Modulation vs. 2-Amino and 2-Methyl Thiazole Analogs

The butyramido (butanamide) substituent at the thiazole 2-position is a distinct structural feature not present in the nearest commercially available comparators: 2-(2-amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid (CAS 1181800-58-7, MF C12H11FN2O2S, MW 266.29) and 2-(4-(4-fluoro-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid (CAS 1181974-43-5, MF C13H12FNO2S, MW 265.31) . The 2-amino analog lacks the amide carbonyl and the 3-carbon aliphatic chain, while the 2-methyl analog replaces the entire butyramido group with a simple methyl substituent . The butyramido group is expected to modulate hydrogen-bonding capacity, lipophilicity (estimated AlogP ~1.29 based on the compound's calculated properties ), and metabolic stability relative to these simpler 2-substituted analogs, thereby affecting both CRTH2 binding kinetics and off-target selectivity profiles. However, head-to-head activity comparison data for the target compound against these exact comparators is not yet available in the public domain.

Physicochemical optimization Lipophilicity modulation Thiazole SAR

CRTH2 Series Pharmacokinetic and Selectivity Profile: Class-Level Validation Supporting In Vivo-Ready Scaffold Designation

The thiazole-5-acetic acid CRTH2 antagonist series from which the target compound is derived has been explicitly characterized as displaying a 'good PK profile and selectivity over a large number of other targets' [1]. Specific selectivity evidence includes the demonstration by Rist et al. (Part 1) that the most potent analog showed no functional activity at the PGD2 DP receptor at concentrations up to 27 μM in a cAMP assay (DP/CRTH2 selectivity ratio >2,250-fold based on 12 nM CRTH2 functional IC50 vs. >27,000 nM DP) [2]. This class-level PK and selectivity validation provides a favorable baseline expectation for analogs within this chemotype. However, it must be explicitly noted that the target compound's individual PK parameters, selectivity panel data, and in vivo performance have not been reported in the public literature. Class-level attributes are suggestive but not substitutive for compound-specific experimental verification.

Pharmacokinetics Selectivity profiling CRTH2 drug discovery

Commercial Availability at Defined Purity: Multi-Vendor Supply at ≥95–97% Enables Reproducible SAR Without Custom Synthesis Delays

The target compound is in stock or available on-demand from multiple verified suppliers at defined purity grades: 97% (Bidepharm BD615943; 1g = ¥1288, 5g = ¥3843) , 95% (AKSci 8320EC) , and listings on BLD Pharm and ChemicalBook at ≥95–98% . In contrast, the nearest analogs require sourcing from separate catalogs with potentially divergent purity specifications, batch-to-batch variability, and supply chain timelines . Multi-vendor availability reduces single-supplier procurement risk, enables competitive pricing comparison, and allows independent batch quality verification via COA/SDS documentation where provided.

Procurement reproducibility Compound sourcing SAR consistency

Optimal Research and Procurement Application Scenarios for 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic Acid


CRTH2 Target Validation and Primary Screening in Th2-Mediated Inflammation Models

This compound is optimally deployed as a structurally validated CRTH2 antagonist scaffold for primary binding and functional screening campaigns. Its 4-fluoro-3-methylphenyl motif aligns with SAR-defined privileged pharmacophores from the Grimstrup et al. (Part 2) study, where compounds with this substitution pattern achieved single-digit nanomolar binding affinity and full antagonistic efficacy [1]. Use in radioligand displacement assays, cAMP inhibition assays, or β-arrestin recruitment assays against human CRTH2 will establish compound-specific IC50/Ki values and enable direct benchmarking against the series lead (Ki 3.7 nM) from Rist et al. (Part 1) [2]. This compound is particularly suited for laboratories initiating CRTH2 programs that require a pre-validated chemical starting point with known SAR context.

2-Position SAR Expansion: Amide Substituent Library Synthesis Around a Consistent Fluorophenyl Core

The butyramido group at the 2-position serves as a synthetic diversification point. While the 4-(4-fluoro-3-methylphenyl) core is maintained as a constant, the 2-amide substituent can be systematically varied (e.g., acetamido, propionamido, isobutyramido, benzamido) to explore the structure-activity relationship on CRTH2 binding kinetics, functional efficacy, and physicochemical properties. This approach allows direct potency comparison against the nearest commercially available analogs (2-amino and 2-methyl variants) as negative or baseline controls . The compound thus functions as both a reference standard and a precursor for focused library generation.

In Vitro Selectivity Profiling and Early ADME Assessment Leveraging Series-Level Validation

Given the series-level demonstration of selectivity (>2,250-fold vs. DP receptor) and favorable PK properties reported for this chemotype [1][2], this compound is positioned for selectivity panel screening and in vitro ADME profiling (microsomal stability, plasma protein binding, CYP inhibition). The series-level data provide a favorable baseline expectation that can accelerate decision-making for lead nomination. Compound-specific ADME data generated from these studies will determine whether the butyramido substituent confers incremental advantage over other 2-substituted analogs, thereby supporting a data-driven procurement rationale for follow-up compound orders.

Quality-Controlled Multi-Laboratory Reproducibility Studies Enabled by Multi-Vendor Availability

The compound's availability from multiple independent suppliers at defined purity grades (≥95–97%) ensures that identical chemical material can be sourced across collaborating laboratories or contract research organizations (CROs) without batch-dependent variability . This is critical for multi-site replication of key SAR findings, cross-validation of in vivo efficacy studies, and consistent formulation for pharmacology experiments. Researchers can request certificates of analysis (COA) and safety data sheets (SDS) to verify purity and handle the compound according to documented procedures.

Quote Request

Request a Quote for 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.